molecular formula C21H28ClNO5 B12385454 N-Demethyl Trimebutine-d3 (hydrochloride)

N-Demethyl Trimebutine-d3 (hydrochloride)

Cat. No.: B12385454
M. Wt: 412.9 g/mol
InChI Key: CTXAQAVYYROYHX-OWKBQAHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Demethyl Trimebutine-d3 (hydrochloride): is a deuterated labeled version of N-Demethyl Trimebutine. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is primarily used as a tracer for quantitation during the drug development process. This compound is used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Demethyl Trimebutine-d3 (hydrochloride) involves the deuteration of N-Demethyl Trimebutine. The process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of N-Demethyl Trimebutine-d3 (hydrochloride) involves large-scale deuteration processes. These processes are designed to ensure high purity and yield of the final product. The production methods are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: N-Demethyl Trimebutine-d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Chemistry: N-Demethyl Trimebutine-d3 (hydrochloride) is used as a tracer in chemical research to study reaction mechanisms and pathways. Its deuterated nature allows for precise quantitation and analysis .

Biology: In biological research, the compound is used to study the metabolic pathways and pharmacokinetics of drugs. It helps in understanding how drugs are absorbed, distributed, metabolized, and excreted in the body .

Medicine: The compound is used in medical research to develop new drugs and therapies. It aids in the study of drug interactions and the development of safer and more effective medications .

Industry: In the pharmaceutical industry, N-Demethyl Trimebutine-d3 (hydrochloride) is used in the development and testing of new drugs. It helps in ensuring the quality and efficacy of pharmaceutical products .

Mechanism of Action

The mechanism of action of N-Demethyl Trimebutine-d3 (hydrochloride) involves its role as a tracer in pharmacokinetic studies. The deuterium atoms in the compound allow for precise tracking and quantitation of the drug’s behavior in the body. The molecular targets and pathways involved include various enzymes and transporters responsible for drug metabolism and excretion .

Comparison with Similar Compounds

Uniqueness: N-Demethyl Trimebutine-d3 (hydrochloride) is unique due to its specific deuteration pattern, which provides distinct advantages in pharmacokinetic studies. The presence of three deuterium atoms allows for precise tracking and analysis, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C21H28ClNO5

Molecular Weight

412.9 g/mol

IUPAC Name

[2-(methylamino)-2-phenylbutyl] 3,5-dimethoxy-4-(trideuteriomethoxy)benzoate;hydrochloride

InChI

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H/i5D3;

InChI Key

CTXAQAVYYROYHX-OWKBQAHQSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)C(=O)OCC(CC)(C2=CC=CC=C2)NC)OC.Cl

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.